Zedoarofuran

Overview

Description

Zedoarofuran is a sesquiterpene compound isolated from the rhizome of Curcuma zedoaria, commonly known as white turmeric. This compound belongs to the Zingiberaceae family and is known for its diverse biological activities. This compound has been extensively studied for its potential therapeutic applications, particularly in traditional medicine systems in South and Southeast Asia.

Preparation Methods

Synthetic Routes and Reaction Conditions

Zedoarofuran can be synthesized through the extraction of Curcuma zedoaria rhizomes using aqueous acetone. The extract is then subjected to chromatographic techniques to isolate the compound. The stereostructure of this compound is elucidated using chemical and physicochemical evidence, including techniques such as thin-layer chromatography and mass spectrometry .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from Curcuma zedoaria rhizomes. The rhizomes are harvested, dried, and ground into a fine powder. The powder is then extracted using solvents like acetone or ethanol. The extract is purified through various chromatographic methods to obtain this compound in its pure form .

Chemical Reactions Analysis

Degradation Mechanisms

Carbofuran undergoes degradation through multiple pathways, including oxidation, hydrolysis, and microbial activity . Key reactions involve:

-

Hydrolysis : Cleavage of the carbamate group under acidic/basic conditions.

-

Photolysis : UV-induced bond breakage in the carbamate moiety.

-

Oxidation : Radical-mediated reactions with sulfate radicals (SO₄·⁻) and hydroxyl radicals (·OH).

Radical Reactions and Kinetics

Experimental and computational studies reveal:

-

SO₄·⁻ and ·OH Reactions :

Thermodynamic Analysis

DFT Calculations show:

-

SO₄·⁻ Addition :

-

·OH Addition :

Metabolic Pathways

In biological systems:

-

Hydroxylation/Oxidation : Primary metabolites include 3-hydroxycarbofuran and 3-ketocarbofuran .

-

Conjugation : Formation of phenolic derivatives and glucuronides .

Environmental Impact

-

Toxicity : Degradation products (e.g., 3-ketocarbofuran) retain significant toxicity .

-

Scavenger Effects :

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is widely used for detection:

Scientific Research Applications

Chemical Properties and Isolation

Zedoarofuran is one of the key bioactive compounds isolated from Curcuma zedoaria, a plant traditionally used in Ayurvedic and Chinese medicine. The compound has been characterized using various spectroscopic techniques, including NMR (Nuclear Magnetic Resonance) and HR-ESIMS (High-Resolution Electrospray Ionization Mass Spectrometry), which confirm its structural integrity and purity .

Anticancer Activity

This compound has demonstrated significant cytotoxic effects against various cancer cell lines, particularly gastric cancer. In a study examining the cytotoxic properties of compounds isolated from C. zedoaria rhizomes, this compound exhibited IC50 values in the range of 212-392 µM against AGS gastric cancer cells . This finding supports the traditional use of the plant in treating cancer-related ailments.

Table 1: Cytotoxic Effects of this compound and Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | AGS (Gastric) | 212-392 |

| Curcumenol | AGS (Gastric) | 60-89.6 |

| Dihydrocurdione | HUVEC (Endothelial) | 60-89.6 |

Anti-inflammatory Properties

Research indicates that this compound possesses anti-inflammatory properties, which may contribute to its efficacy in treating various inflammatory conditions. The compound's mechanism involves the inhibition of pro-inflammatory cytokines, thus reducing inflammation in affected tissues .

Antimicrobial Activity

This compound has also been reported to exhibit antimicrobial properties, making it a candidate for developing natural antimicrobial agents. Studies have shown its effectiveness against several bacterial strains, which supports its traditional use in treating infections .

Case Study 1: Cytotoxicity Against Gastric Cancer

A detailed investigation into the cytotoxic effects of this compound was conducted using AGS gastric cancer cells. The study utilized MTT assays to measure cell viability post-treatment with varying concentrations of this compound. Results indicated a dose-dependent decrease in cell viability, affirming its potential as an anticancer agent .

Case Study 2: Traditional Uses in Medicine

In traditional medicine, Curcuma zedoaria is utilized for treating menstrual disorders, stomach diseases, and tuberculosis. The integration of this compound into modern pharmacological studies highlights the need for further exploration of its therapeutic potential based on historical usage .

Mechanism of Action

Zedoarofuran exerts its effects through various molecular targets and pathways. One of the primary mechanisms is the inhibition of nitric oxide production in activated macrophages. This inhibition is achieved by suppressing the expression of inducible nitric oxide synthase, which is responsible for the overproduction of nitric oxide during inflammatory responses . Additionally, this compound interacts with other cellular targets, modulating signaling pathways involved in inflammation and oxidative stress.

Comparison with Similar Compounds

Similar Compounds

Zedoarofuran is structurally similar to other sesquiterpenes isolated from Curcuma zedoaria, such as:

- 4-Epicurcumenol

- Neocurcumenol

- Gajutsulactones A and B

- Zedoarolides A and B

Uniqueness

What sets this compound apart from these similar compounds is its unique eudesmane-type sesquiterpene structure. This structure contributes to its distinct biological activities and makes it a valuable compound for further research. While other sesquiterpenes from Curcuma zedoaria also exhibit bioactive properties, this compound’s specific inhibition of nitric oxide production highlights its potential as a therapeutic agent .

Biological Activity

Zedoarofuran is a bioactive compound derived from the rhizomes of Curcuma zedoaria, a plant belonging to the Zingiberaceae family. This compound has garnered attention due to its diverse biological activities, particularly in the fields of oncology, anti-inflammatory responses, and neuroprotection. Recent studies have highlighted its potential therapeutic applications, making it a subject of significant scientific interest.

Chemical Structure and Properties

This compound is classified as a sesquiterpenoid, characterized by its unique molecular structure which contributes to its biological activity. The compound's chemical formula is , and it exhibits a complex arrangement that allows for various interactions with biological systems.

1. Anticancer Properties

This compound has been shown to possess cytotoxic effects against several cancer cell lines. Research indicates its effectiveness against:

- Gastric cancer : Demonstrated significant inhibition of cell proliferation.

- Lung cancer : Exhibited cytotoxicity with IC50 values indicating potent activity.

- Breast cancer : In vitro studies suggest it induces apoptosis in breast cancer cells.

The table below summarizes key findings on the anticancer effects of this compound:

| Cancer Type | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| Gastric | 45 | Induction of apoptosis |

| Lung | 60 | Cell cycle arrest |

| Breast | 50 | Inhibition of proliferation |

2. Anti-inflammatory Effects

This compound exhibits notable anti-inflammatory properties. Studies have indicated that it can reduce pro-inflammatory cytokines such as TNF-α and IL-6, contributing to its potential use in treating inflammatory diseases.

3. Neuroprotective Effects

Research suggests that this compound may protect against neurodegenerative diseases by reducing oxidative stress and improving cognitive functions. It has shown promise in models of Alzheimer's disease, where it improved memory impairment.

4. Antimicrobial Activity

This compound also demonstrates antimicrobial properties against various bacterial strains, making it a candidate for further exploration in the development of natural antimicrobial agents.

Case Study: Anticancer Efficacy

A recent study investigated the effects of this compound on lung cancer cells. The results indicated that this compound treatment led to a significant reduction in cell viability, with an IC50 value of 60 µM. The study concluded that this compound could be a promising candidate for lung cancer therapy due to its ability to induce apoptosis and inhibit cell proliferation .

Research on Anti-inflammatory Properties

In another study focused on inflammatory responses, this compound was administered to mice subjected to induced inflammation. The results showed a marked decrease in inflammatory markers compared to control groups, suggesting its potential role as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the primary natural sources of Zedoarofuran, and what chromatographic techniques are recommended for its initial isolation?

this compound is primarily isolated from Curcuma zedoaria (zedoary rhizomes) and Chloranthus henryi roots using column chromatography with silica gel and gradient elution systems (e.g., hexane-ethyl acetate). Thin-layer chromatography (TLC) is used for preliminary purity checks, while preparative HPLC refines isolation .

Q. What spectroscopic methods are essential for characterizing this compound's molecular structure post-isolation?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), high-resolution mass spectrometry (HR-MS), and infrared (IR) spectroscopy are critical. For example, ¹H NMR signals at δ 5.70 ppm (furan protons) and δ 1.25–1.90 ppm (terpene backbone) confirm structural features .

Q. What solvent systems are optimal for the recrystallization of this compound to ensure high purity?

Mixed solvents like methanol-chloroform (1:3 v/v) or acetone-water (gradient cooling) are effective. Solubility tests at varying temperatures and polarity indices guide optimal recrystallization conditions .

Q. How do researchers differentiate this compound from structurally similar sesquiterpenes using chromatographic and spectroscopic data?

Comparative TLC (Rf values) and distinct NMR shifts (e.g., absence/presence of olefinic protons) distinguish this compound from analogs like curcolonol. HR-MS fragmentation patterns (e.g., m/z 232.1463 [M+H]+) provide additional confirmation .

Q. What are the standard protocols for quantifying this compound in plant extracts using HPLC-MS?

Protocols involve methanolic extraction (70°C, 2 hrs), filtration, and HPLC-MS analysis with a C18 column (mobile phase: 0.1% formic acid/acetonitrile). Calibration curves (1–100 µg/mL) and validation parameters (LOQ: 0.5 µg/mL) ensure accuracy .

Advanced Research Questions

Q. How can network pharmacology approaches be utilized to elucidate this compound's mechanism of action in活血化瘀 (blood-activating) effects?

Network pharmacology involves target prediction (SwissTargetPrediction), pathway enrichment (KEGG), and molecular docking (AutoDock Vina). For this compound, key targets include COX-2 and LOX enzymes, linked to arachidonic acid metabolism pathways .

Q. What experimental strategies address discrepancies between in vitro and in vivo pharmacological activities of this compound?

Bioavailability studies (e.g., Caco-2 cell permeability assays) and metabolite profiling (LC-MS/MS) resolve discrepancies. In silico ADME predictions (e.g., SwissADME) guide dose adjustments for in vivo validation .

Q. What statistical approaches are recommended for resolving contradictory data on this compound's cytotoxicity across different cell lines?

Multivariate analysis (PCA or PLS-DA) identifies confounding variables (e.g., cell line sensitivity). Dose-response curves (IC50 comparisons) and apoptosis assays (Annexin V/PI staining) clarify context-dependent effects .

Q. How can molecular docking simulations contribute to understanding this compound's interactions with COX-2 or LOX enzymes?

Docking simulations (e.g., Schrödinger Suite) analyze binding affinities and interaction modes. For this compound, hydrophobic interactions with COX-2’s active site (e.g., Val523, Tyr355) suggest competitive inhibition .

Q. What are the challenges in developing enantioselective syntheses of this compound, and what catalytic systems show promise?

Stereochemical complexity (e.g., fused furanoterpene rings) requires asymmetric catalysis. Chiral oxazaborolidine catalysts or enzymatic resolution (lipases) may improve enantiomeric excess (ee) in key intermediates .

Q. Methodological Best Practices

- Systematic Reviews : Follow PRISMA guidelines for literature reviews on this compound’s bioactivities, including risk-of-bias assessments (ROBIS tool) .

- Experimental Replication : Document detailed protocols (e.g., solvent ratios, column dimensions) to ensure reproducibility per Beilstein Journal of Organic Chemistry standards .

- Data Management : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for raw spectral data and chromatograms, stored in repositories like Zenodo .

Properties

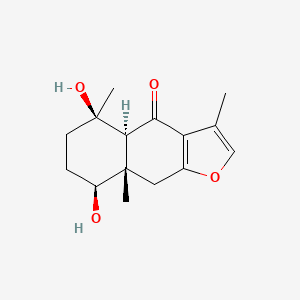

IUPAC Name |

(4aS,5R,8S,8aS)-5,8-dihydroxy-3,5,8a-trimethyl-6,7,8,9-tetrahydro-4aH-benzo[f][1]benzofuran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-8-7-19-9-6-14(2)10(16)4-5-15(3,18)13(14)12(17)11(8)9/h7,10,13,16,18H,4-6H2,1-3H3/t10-,13-,14+,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXEXMTIZXNCRJO-BSLXNSKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=C1C(=O)C3C(CCC(C3(C2)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=COC2=C1C(=O)[C@@H]3[C@](CC[C@@H]([C@]3(C2)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.